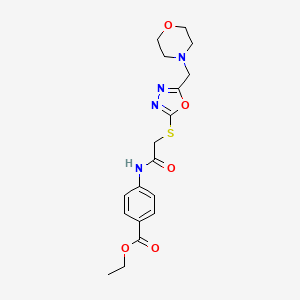

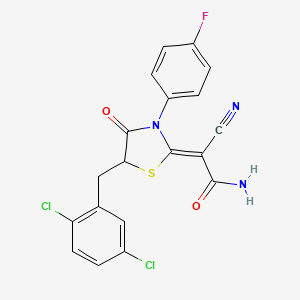

4-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-(1,3-Benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine and its derivatives involves several key reactions. One approach describes the reaction of 2-amino benzothiazole with different reagents to yield pyrimido[2,1-b]benzothiazole derivatives, demonstrating a facile route for synthesizing pyrazolopyrimidine and benzothiazole derivatives with potential biosignificant interest (Sayed, Khalil, & Raslan, 2012). Another study explores the reactions of 1-(2-benzothiazolyl)-4-(dicyanomethylene)-3-methyl-2pyrazolin-5-one with amines, yielding various substituted pyrazolone derivatives, indicating the versatility of the benzothiazolyl moiety in chemical synthesis (Atta, 1999).

Molecular Structure Analysis

The molecular structure of benzothiazolyl-derived compounds is characterized by the presence of hydrogen-bonded sheets or chains, influenced by the specific substituents and molecular arrangements. Studies have demonstrated that these molecular structures exhibit polarized molecular-electronic structures, leading to the formation of complex sheets or edge-fused rings through a combination of hydrogen bonds, showcasing the structural diversity of benzothiazolyl derivatives (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

Chemical reactions involving 4-(1,3-Benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine derivatives are diverse, ranging from reactions with amines, hydrazine, and other nucleophiles to yield a variety of functionalized products. These reactions often result in compounds with significant antibacterial, antifungal, and antitumor activities, highlighting the chemical reactivity and potential therapeutic applications of these compounds. For example, some derivatives have been synthesized with potent cytotoxicity against breast cancer cell lines, underscoring their relevance in medicinal chemistry (El-Meguid & Ali, 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Derivatives : The compound has been used in the synthesis of new pyrazolo[1,5-a]pyrimidine and pyrimido[2,1-b][1,3]benzothiazole derivatives, which exhibit potential biosignificant interest, particularly as antibacterial and antifungal agents (Sayed, Khalil, & Raslan, 2012).

Characterization and Pharmacological Screening : This chemical has been part of the synthesis and characterization process of novel 6-fluorobenzothiazole substituted pyrazole analogues. These derivatives were synthesized in various phases and screened for antimicrobial and anti-oxidant activities, showing potent activity against standard drugs (Raparla et al., 2013).

Biological Activity

Antimicrobial Activity : Synthesized compounds involving this chemical have shown promising results as antimicrobial agents, including antibacterial and antifungal activities. This is particularly relevant in the context of addressing microbial resistance (Sareen et al., 2010).

Anticancer Potential : There is significant evidence that derivatives of this compound exhibit anticancer properties. For example, certain benzothiazole pyrazoles synthesized using this compound have shown cytotoxicity against breast cancer cell lines and inhibition of human VEGF (El-Meguid & Ali, 2016).

Anti-Infective and Anticancer Activities : Further studies on thiazole-based pyrazoles bearing benzothiazole moiety have highlighted their considerable anti-infective and cytotoxic activity, pointing to a broad spectrum of pharmaceutical applications (Sharma et al., 2022).

Chemical Reactions and Transformations

Reactions with Hetarylhydrazines : The compound has been used in reactions with various hetarylhydrazines, resulting in the creation of novel pyrazoles. These reactions are significant for further exploration in the field of heterocyclic chemistry (Boltacheva et al., 2014).

Transformations and Crystal Study : Investigations into the transformations of similar compounds and their crystal structures have provided insights into the molecular arrangements and potential applications in material science (El’chaninov et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-1-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-15-6-7(10(12)14-15)11-13-8-4-2-3-5-9(8)16-11/h2-6H,1H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJYBXNKRHTNSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2491725.png)

![2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B2491728.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2491729.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2491730.png)

![2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2491733.png)

![3-[5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2491738.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491739.png)